8-Thiocyano-adenosine triphosphate

Description

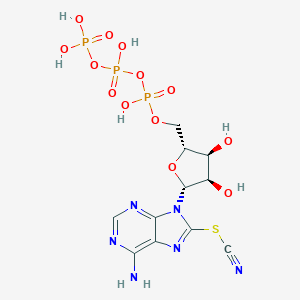

8-Thiocyano-adenosine triphosphate (8-SCN-ATP) is a chemically modified analog of adenosine triphosphate (ATP), where a thiocyano (-SCN) group replaces the hydrogen atom at the 8-position of the adenine ring. For instance, ATP plays a critical role in stabilizing amorphous calcium carbonate (ACC) during bone mineralization, with enzymatic degradation triggering hydroxyapatite crystallization . The thiocyano modification in 8-SCN-ATP may enhance resistance to enzymatic hydrolysis, prolonging its stabilizing effects on ACC or altering its metabolic pathway.

Properties

CAS No. |

139041-17-1 |

|---|---|

Molecular Formula |

C11H15N6O13P3S |

Molecular Weight |

564.26 g/mol |

IUPAC Name |

[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-8-yl] thiocyanate |

InChI |

InChI=1S/C11H15N6O13P3S/c12-2-34-11-16-5-8(13)14-3-15-9(5)17(11)10-7(19)6(18)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-4,6-7,10,18-19H,1H2,(H,23,24)(H,25,26)(H2,13,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

FTOLYLJDISCXPB-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)SC#N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

8-thiocyano-adenosine triphosphate 8-thiocyano-ATP |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Hypotheses

- Mineralization Role : ATP stabilizes ACC, but 8-SCN-ATP could delay hydroxyapatite crystallization by resisting enzymatic degradation .

- Enzyme Kinetics: ATP-creatine transphosphorylase exhibits random quasi-equilibrium kinetics with ATP. 8-SCN-ATP may act as a non-competitive inhibitor due to altered binding .

- Toxicity Considerations: The thiocyano group could introduce toxicity absent in native ATP, necessitating specialized handling beyond standard ATP protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.